Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
CAS No.: 91189-59-2
Cat. No.: VC21342734
Molecular Formula: C17H17Cl2NO4
Molecular Weight: 370.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 91189-59-2 |
---|---|
Molecular Formula | C17H17Cl2NO4 |
Molecular Weight | 370.2 g/mol |
IUPAC Name | dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Standard InChI | InChI=1S/C17H17Cl2NO4/c1-8-12(16(21)23-3)14(10-6-5-7-11(18)15(10)19)13(9(2)20-8)17(22)24-4/h5-7,14,20H,1-4H3 |
Standard InChI Key | VEACAIASCBTOFS-UHFFFAOYSA-N |
SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |
Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |
Structural Characteristics and Classification
Chemical Identity and Basic Properties
Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate belongs to the 1,4-dihydropyridine family, characterized by a partially hydrogenated pyridine ring with distinctive substitution patterns. The compound features a central 1,4-dihydropyridine heterocyclic core with specific substitutions: methyl groups at positions 2 and 6, methyl carboxylate groups at positions 3 and 5, and a 2,3-dichlorophenyl moiety at position 4. This molecular architecture is characteristic of numerous compounds with established pharmacological properties, particularly those demonstrating cardiovascular activity.
Molecular Architecture and Conformational Analysis
Synthesis and Preparation Methodologies
Hantzsch Synthesis Approach
The most probable synthetic route for obtaining Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate would be through the classic Hantzsch pyridine synthesis. This well-established multicomponent reaction would involve the condensation of 2,3-dichlorobenzaldehyde, methyl acetoacetate, and ammonium acetate in appropriate molar ratios (typically 1:2:1) . The reaction proceeds through initial Knoevenagel condensation followed by Michael addition and cyclization steps to form the dihydropyridine ring system.
The synthesis protocol would typically involve:
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Combination of reactants in ethanol as solvent
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Refluxing until color change indicates reaction completion (approximately one hour)
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Cooling to induce crystallization
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Extraction with an appropriate solvent (such as diethyl ether)
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Purification through recrystallization
Purification and Characterization Techniques
Purification of the crude product would involve thin-layer chromatography (TLC) to assess purity, followed by recrystallization using an appropriate solvent system such as acetone-benzene mixtures. For analogous compounds, acetone-benzene in a 3:1 ratio has proven effective for growing single crystals suitable for X-ray diffraction analysis . The final compound would be characterized using spectroscopic methods including NMR, IR, and mass spectrometry to confirm its structure and purity.
Physicochemical Properties
Fundamental Physical Parameters
The physicochemical properties of Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be predicted based on closely related 1,4-dihydropyridine derivatives. The following table presents estimated physical parameters for this compound:
Crystallographic Considerations
Based on the crystal structure of related compounds, this molecule would likely crystallize in a monoclinic space group, similar to its diethyl analog which crystallizes in the P2₁/c space group . The crystal packing would be influenced by hydrogen bonding, particularly involving the N-H group of the dihydropyridine ring. In similar structures, molecules form chains through N-H···O hydrogen bonds, with additional stabilization from intramolecular C-H···O interactions .
Comparative Analysis with Structural Analogs
Structural Variations and Their Implications
Comparing Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate with its structural analogs reveals subtle differences that may impact physicochemical and biological properties:
Molecular Interactions and Binding Characteristics
The specific positioning of the 2,3-dichlorophenyl group in the target compound creates a unique electronic environment. In similar structures, the dichlorophenyl ring adopts a nearly perpendicular orientation relative to the dihydropyridine core due to steric interactions with the carboxylate groups . This spatial arrangement is critical for receptor interactions and likely influences the compound's binding affinity to potential biological targets.
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